molecular formula C20H19N5O2 B2475111 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415472-37-4

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2475111
CAS No.: 2415472-37-4
M. Wt: 361.405
InChI Key: AFPZWZQJCPZWME-UHFFFAOYSA-N
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Description

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique structure combining benzyl, pyrrolo, and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

    Cyclization: Intramolecular cyclization reactions can be facilitated by appropriate catalysts and conditions

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-d]pyrimidine derivatives, which also exhibit biological activities such as kinase inhibition and anticancer properties. 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific structural features and the combination of functional groups that enhance its biological activity and specificity .

Properties

IUPAC Name

5-benzyl-2-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-7-16-17(23-12)18(22-11-21-16)24-9-14-15(10-24)20(27)25(19(14)26)8-13-5-3-2-4-6-13/h2-7,11,14-15,23H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPZWZQJCPZWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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